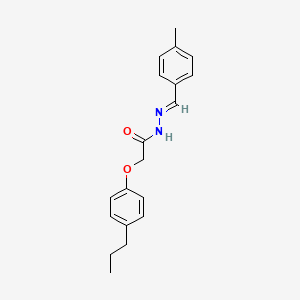
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a unique structure combining a pyrazole ring with a purine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. For instance, 3,5-dimethyl-1H-pyrazole can be reacted with heptyl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions . The resulting intermediate can then be further reacted with a purine derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzyme function . Additionally, the compound’s hydrophobic heptyl chain allows it to interact with lipid membranes, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- **2-[(Phenyl)-(3,5-Dimethyl-Pyrazol-1-yl)-Methyl]-Malonic Acid Diethyl Ester
- **Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Comparison: 8-(3,5-Dimethyl-pyrazol-1-YL)-7-heptyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a pyrazole ring with a purine base, which is not commonly found in similar compounds. This unique structure allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H26N6O2 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
8-(3,5-dimethylpyrazol-1-yl)-7-heptyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H26N6O2/c1-5-6-7-8-9-10-23-14-15(22(4)18(26)20-16(14)25)19-17(23)24-13(3)11-12(2)21-24/h11H,5-10H2,1-4H3,(H,20,25,26) |
InChI-Schlüssel |
BRTIWFVRZVSFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]octanamide](/img/structure/B11987973.png)
![(2E)-2-(1-methyl-2-benzo[e][1,3]benzothiazolylidene)-1-phenylethanone](/img/structure/B11987978.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)
![pentyl {[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11987987.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![5-(1-acetyl-1H-indol-3-yl)-7,9-dichloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988013.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)

![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)


![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)
